(4Z)-2-(3-iodo-4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring.
- The compound’s structure consists of an oxazole ring fused with a furan ring, along with various substituents (iodine, methyl, trifluoromethyl, etc.).
- It exhibits interesting properties due to its conjugated system and functional groups.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of appropriate precursors, such as an aldehyde and an amine, under specific conditions.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, with suitable catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with altered functional groups, such as hydroxylated or halogenated compounds.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.
Industry: Explore its use in materials science (e.g., polymers, dyes).
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
Antitumor Activity: It might inhibit specific enzymes or pathways involved in cancer cell growth.
Anti-Inflammatory Effects: It could modulate inflammatory mediators.
- Further research is needed to elucidate precise targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan and oxazole rings, along with the trifluoromethyl group, sets it apart.
Similar Compounds: Related compounds include other oxazoles, furans, and heterocyclic systems with similar functional groups.
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C22H13F3INO3 |
---|---|
Molecular Weight |
523.2 g/mol |
IUPAC Name |
(4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13F3INO3/c1-12-5-6-14(10-17(12)26)20-27-18(21(28)30-20)11-16-7-8-19(29-16)13-3-2-4-15(9-13)22(23,24)25/h2-11H,1H3/b18-11- |
InChI Key |
VUDJFCMFUKMKOM-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)O2)I |
Origin of Product |
United States |
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